2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid
Description
2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, an ethoxycarbonyl group, and a fluorophenyl group attached to the benzoic acid core
Properties
IUPAC Name |
2-chloro-5-(4-ethoxycarbonyl-3-fluorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO4/c1-2-22-16(21)11-5-3-10(8-14(11)18)9-4-6-13(17)12(7-9)15(19)20/h3-8H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFFVNFIROJLIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691954 | |
| Record name | 4-Chloro-4'-(ethoxycarbonyl)-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-15-0 | |
| Record name | 4-Chloro-4'-(ethoxycarbonyl)-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Ethoxycarbonyl Group:
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Chlorination: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxycarbonyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the chloro and fluorophenyl groups, potentially leading to the formation of corresponding hydrocarbon derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydrocarbon derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid involves its interaction with specific molecular targets. The chloro and fluorophenyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The ethoxycarbonyl group may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
- 2-Chloro-4-(ethoxycarbonyl)benzoic acid
- 2-Chloro-5-(ethoxycarbonyl)benzoic acid
- 2-Chloro-3-fluorobenzoic acid
Comparison: 2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid is unique due to the presence of both the ethoxycarbonyl and fluorophenyl groups, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity in certain chemical reactions and potentially greater biological activity due to the synergistic effects of its functional groups.
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